molecular formula C18H16N2O4S B2940732 methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate CAS No. 862827-86-9

methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate

Cat. No. B2940732
CAS RN: 862827-86-9
M. Wt: 356.4
InChI Key: URKLVXDZLITJTF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen . It’s a component of many derivatives and is notable as a component of the vitamin thiamine (B1) .


Synthesis Analysis

Isothiazolinones, a class of heterocycles, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .


Chemical Reactions Analysis

The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .

Scientific Research Applications

Antitumor Activity

This compound has been synthesized and evaluated for its potential antitumor activity. Derivatives of this compound have shown growth inhibition in various human solid tumor cell lines and leukemia HL-60 cell lines . The structure of the compound allows it to interact with DNA, potentially leading to DNA damage that can inhibit tumor growth.

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of a range of novel derivatives. These derivatives can be designed to have enhanced properties such as increased water solubility or altered pharmacokinetics, which can be beneficial for various therapeutic applications .

Development of Diagnostic Tools

Due to its structural properties, the compound can be used in the development of diagnostic tools. It can be modified to create probes or markers that bind to specific cellular components, aiding in the detection and diagnosis of diseases .

Spectroscopy Applications

The compound’s derivatives can be utilized as solvatochromic and fluorogenic dyes for spectroscopy applications. These dyes can help in monitoring microbiological objects and cellular compartments, which is crucial in understanding the pathogenesis of new pathogens .

Pharmaceutical Research

In pharmaceutical research, the compound can be used to test the efficacy of new pharmacophores. It can be employed to trace their cellular uptake and function within living systems, which is essential for drug development .

Chemical Biology

The compound can be used in chemical biology to study the interaction between small molecules and biological systems. Its ability to bind to DNA and RNA makes it a valuable tool for understanding the molecular mechanisms underlying various biological processes .

Mechanism of Action

The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .

Safety and Hazards

Isothiazolinones, including methylisothiazolinone, have attracted much attention for their allergenic properties, e.g. contact dermatitis .

properties

IUPAC Name

methyl 4-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-17(22)12-6-8-13(9-7-12)19-16(21)10-11-20-14-4-2-3-5-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKLVXDZLITJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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